molecular formula C14H15FN2O3S B2630270 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 868215-25-2

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2630270
CAS No.: 868215-25-2
M. Wt: 310.34
InChI Key: OKYZJIQYDLQHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiomorpholine ring substituted with dimethyl and dioxo groups, an acetamide linkage, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethyl and dioxo groups is usually accomplished through selective alkylation and oxidation reactions. The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base. Finally, the fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups in the dioxo moiety can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-bromophenyl)acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYZJIQYDLQHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.